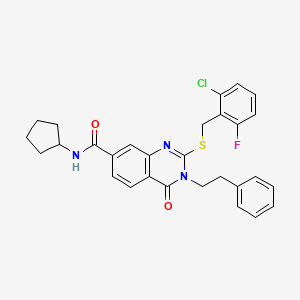![molecular formula C19H18N2O2S2 B3001792 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide CAS No. 1986427-19-3](/img/structure/B3001792.png)
2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide is an organic compound characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzyl thioether.
Sulfonamide Formation: The thioether is then reacted with 3-chloropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Dye and Pigment Production: The compound’s aromatic structure can be modified to produce dyes and pigments with specific properties.
作用机制
The mechanism by which 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide exerts its effects depends on its application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.
Antimicrobial Action: The compound can interfere with the synthesis of folic acid in bacteria, leading to their death.
相似化合物的比较
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Pyridine-3-sulfonamide: Shares the sulfonamide group but lacks the thioether linkage.
Uniqueness: 2-[(4-Methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide is unique due to its combination of a thioether linkage and a sulfonamide group attached to a pyridine ring. This structure provides a distinct set of chemical and biological properties not found in simpler sulfonamides or pyridine derivatives.
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-15-9-11-16(12-10-15)14-24-19-18(8-5-13-20-19)25(22,23)21-17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYSTJZRFEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-((5-(ethylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3001721.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)




